![molecular formula C16H7ClN2O4 B008907 6-氯-9-硝基-5-氧代-5H-苯并[A]菲恶嗪 CAS No. 73397-12-3](/img/structure/B8907.png)
6-氯-9-硝基-5-氧代-5H-苯并[A]菲恶嗪
概述
描述
6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in cancer chemotherapy, particularly as a prodrug enzyme . Its molecular structure includes a phenoxazine core, which is a tricyclic heterocycle containing nitrogen and oxygen atoms.
科学研究应用
Cancer Therapy
CNOB is primarily recognized for its role as a prodrug in cancer chemotherapy. It is activated within cancer cells by specific enzymes, leading to the formation of a cytotoxic agent, 9-amino-6-chloro-5H-benzo(a)phenoxazine-5-one (MCHB). The activation process is facilitated by the bacterial enzyme ChrR6, which enhances the efficacy of CNOB against various cancer cell lines.
Mechanism of Action :
- Activation : CNOB is converted to MCHB inside cancer cells.
- Cytotoxic Effects : MCHB binds to DNA and induces apoptosis through mitochondrial pathways, disrupting cellular processes and leading to cell death .
Case Studies :
- In vitro studies demonstrated that CNOB effectively killed several cancer cell lines.
- Animal studies showed up to 40% complete remission in tumors treated with a dosage of 10 mg/kg .
Biochemical Research
The compound's interactions with DNA and proteins make it a valuable tool in biochemical research. Its ability to act as a fluorescent marker allows for real-time tracking of its activation and distribution within biological systems.
Applications in Biochemistry :
- DNA Binding Studies : Investigating how MCHB interacts with DNA can provide insights into its mechanism as an anticancer agent.
- Fluorescence Imaging : The inherent fluorescence of both CNOB and MCHB facilitates visualization in live-cell imaging .
Industrial Applications
Beyond its medical uses, CNOB and its derivatives are being explored for applications in:
作用机制
Target of Action
The primary target of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine (CNOB) is cancer cells . It has been found to be effective at killing cancer cell lines in vitro . The compound is part of the phenoxazine family, which has been known for its numerous applications in chemotherapy .
Mode of Action
CNOB interacts with its targets (cancer cells) by being transformed into a cytotoxic form inside the cancer cells . This transformation is facilitated by a bacterial enzyme called ChrR6 . The transformed product, 9-amino-6-chloro-5H-benzo[a]phenoxazine-5-one (MCHB), binds to DNA , which can lead to DNA damage and cell death .
Biochemical Pathways
It is known that the compound, once transformed into mchb, binds to dna . This binding can interfere with the normal functioning of the DNA, leading to cell death .
Pharmacokinetics
The pharmacokinetics of CNOB involves its transformation into MCHB inside the cancer cells . The distribution of MCHB following intravenous delivery of CNOB has been studied in mice . MCHB concentrations in various tissues were determined from a standard curve . .
Result of Action
The result of CNOB’s action is the death of cancer cells . In studies, CNOB/ChrR6 therapy was found to be effective at killing cancer cell lines in vitro . Almost 40% complete remission was observed for a 10 mg/Kg dose of CNOB for the treatment of a tumor in mice .
Action Environment
The action of CNOB can be influenced by environmental factors. For instance, the presence of the bacterial enzyme ChrR6 is necessary for the transformation of CNOB into its cytotoxic form, MCHB Therefore, the presence and concentration of this enzyme in the environment can influence the efficacy of CNOB
生化分析
Biochemical Properties
6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine has been found to interact with various biomolecules, including enzymes and proteins . It has been suggested that this compound may act as a multidrug resistance (MDR) modulator in various cancerous cells .
Cellular Effects
In cellular processes, 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine has shown significant effects. It has been found to be effective at killing cancer cell lines in vitro . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine involves its interactions at the molecular level. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine change over time. The compound has shown stability and degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine vary with different dosages. A study found that almost 40% complete remission was observed for a 10 mg/Kg dose of this compound for the treatment of a tumour in mice .
Metabolic Pathways
Given its biochemical properties and cellular effects, it is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
准备方法
The synthesis of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine involves several steps, typically starting with the preparation of the phenoxazine core. The synthetic route often includes nitration and chlorination reactions to introduce the nitro and chloro substituents, respectively . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency of the synthesis .
化学反应分析
6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, leading to different derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine is unique due to its specific substituents and their positions on the phenoxazine core. Similar compounds include:
Phenoxazine: The parent compound without the chloro and nitro substituents.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Phenothiazines: Structurally similar but contain sulfur instead of oxygen in the tricyclic core.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine in its targeted use in cancer therapy .
生物活性
6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, commonly referred to as CNOB, is a compound of significant interest in cancer therapy due to its unique properties as a prodrug. This article explores the biological activity of CNOB, focusing on its mechanism of action, efficacy in cancer treatment, and relevant research findings.
Chemical Structure and Properties
CNOB is characterized by its complex chemical structure, which includes a chloro and nitro group attached to a phenoxazine core. This structure is crucial for its biological activity, particularly its ability to undergo reduction to form a highly cytotoxic derivative.
The primary mechanism of action for CNOB involves its activation by specific enzymes, notably the bacterial enzyme ChrR6. Upon activation, CNOB is reduced to 9-amino-6-chloro-5H-benzo[a]phenoxazine-5-one (MCHB), which exhibits potent cytotoxic effects against cancer cells.
Key Mechanistic Details:
- Activation : CNOB is converted into MCHB within cancer cells.
- DNA Binding : MCHB binds to DNA, disrupting cellular processes.
- Induction of Apoptosis : MCHB induces apoptosis through mitochondrial pathways by disrupting the electrochemical potential of mitochondria and activating caspases .
Efficacy in Cancer Treatment
Research indicates that CNOB is effective against various cancer cell lines in vitro and has shown promising results in vivo. Notably, studies have reported:
- In Vitro Studies : CNOB demonstrated significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HeLa (cervical cancer) cells .
- In Vivo Studies : In murine models, treatment with CNOB resulted in up to 40% complete remission of tumors when administered at dosages around 10 mg/kg .
Tables of Research Findings
Study | Cell Line | Treatment Dosage | Complete Remission (%) | Mechanism |
---|---|---|---|---|
MCF-7 | 10 mg/kg | 40 | Apoptosis via MCHB | |
HCT116 | 15 µM | - | DNA Binding | |
HeLa | 10 mg/kg | - | Mitochondrial Disruption |
Case Studies
Several case studies highlight the effectiveness of the CNOB/ChrR6 system in treating tumors:
- Study on Murine Mammary Cancer : This study utilized the CNOB/ChrR6 system and reported significant tumor reduction and enhanced survival rates in treated mice compared to controls .
- Visualization Techniques : The use of fluorescence imaging allowed researchers to track the conversion of CNOB to MCHB in live cells, providing insights into its bio-distribution and therapeutic effects .
The pharmacokinetics of CNOB involves its selective activation within tumor environments where specific enzymes are present. The transformation into MCHB leads to differential toxicity between cancerous and healthy tissues, minimizing side effects typically associated with conventional chemotherapeutics.
Key Findings:
- Stability : CNOB exhibits stability under physiological conditions but is rapidly activated in the presence of ChrR6.
- Transport Mechanisms : The compound likely interacts with various transporters within cells for effective distribution .
Future Directions
Ongoing research aims to optimize the CNOB/ChrR6 system for clinical applications. Future studies will focus on:
- Enhancing the specificity and efficiency of prodrug activation.
- Investigating combination therapies with other anticancer agents.
- Exploring the potential for using CNOB in other disease models beyond cancer.
属性
IUPAC Name |
6-chloro-9-nitrobenzo[a]phenoxazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClN2O4/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-7-8(19(21)22)5-6-11(12)18-14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQQSXRWRGYETD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376338 | |
Record name | 6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73397-12-3 | |
Record name | 6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes CNOB a promising candidate for prodrug cancer chemotherapy?
A1: CNOB itself is nontoxic, but when reduced, it transforms into a highly toxic compound, 9-amino-6-chloro-5H-benzo(a)phenoxazine-5-one (MCHB) []. This makes it a prodrug, meaning its efficacy relies on activation within the body. CNOB shows particular promise when paired with the bacterial enzyme ChrR6, engineered for high prodrug activation. This CNOB/ChrR6 combination demonstrates significant cell-killing efficacy in vitro against various cancer cell lines and has shown effectiveness in treating tumors in mice, with some cases achieving complete remission [].
Q2: How does the CNOB/ChrR6 system work to target cancer cells?
A2: The strategy relies on targeted delivery of the ChrR6 enzyme to tumor cells. One method uses attenuated Salmonella typhimurium (SL 7838) as a vehicle to deliver the enzyme [, ]. Once inside the tumor cells, ChrR6 efficiently activates CNOB, converting it into the cytotoxic MCHB [].
Q3: What are the known mechanisms of action for MCHB's cytotoxic effects?
A3: MCHB demonstrates several cytotoxic activities. Firstly, it binds to DNA []. At non-lethal concentrations, MCHB causes cell cycle arrest in the S phase. At lethal doses, MCHB induces apoptosis, likely through the mitochondrial pathway []. This is supported by observations of MCHB co-localizing with mitochondria and disrupting their electrochemical potential [].
Q4: How does the fluorescent nature of CNOB and its product aid in research?
A4: Both CNOB and MCHB are naturally fluorescent, emitting at distinct wavelengths (CNOB at 550 nm and MCHB at 625 nm) [, ]. This inherent fluorescence offers a significant advantage for research. It allows for real-time tracking of CNOB activation and MCHB distribution within cells and even in live animals using fluorescence imaging techniques [, , ]. This real-time monitoring provides valuable insights into the drug's pharmacokinetics and pharmacodynamics, which are essential for optimizing treatment strategies.
Q5: What are the potential advantages of the CNOB/ChrR6 system over existing reductive prodrugs?
A5: While reductive prodrugs like mitomycin C exploit the increased presence of prodrug-reducing enzymes (like NQO1) in tumors, they can also cause side effects due to reduction in healthy tissues []. The CNOB/ChrR6 system aims to improve upon this by utilizing the highly specific bacterial enzyme ChrR6, which is more efficient than naturally occurring mammalian enzymes []. The combination of a targeted delivery system and a highly active enzyme could potentially enhance the efficacy and reduce the side effects compared to existing reductive prodrugs.
Q6: What are the future directions for research on CNOB/ChrR6 as a cancer treatment?
A6: Current research indicates that further investigation is needed to fully understand the pharmacokinetic and pharmacodynamic properties of CNOB and its activated form, MCHB []. Additionally, while in vivo studies have shown promise, more research is needed to determine the optimal delivery methods, dosages, and long-term effects of the CNOB/ChrR6 system. Specifically, understanding the potential barriers to MCHB penetration in the tumor microenvironment and exploring strategies to overcome them are critical areas for future research []. The unique fluorescent properties of CNOB and MCHB offer a valuable tool for these ongoing investigations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。